N-Butanol,[1-14C]
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
76.11 g/mol |
IUPAC Name |
(114C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4+2 |
InChI Key |
LRHPLDYGYMQRHN-DOMIDYPGSA-N |
Isomeric SMILES |
CCC[14CH2]O |
Canonical SMILES |
CCCCO |
Origin of Product |
United States |
Radiosynthesis and Physicochemical Characterization of N Butanol, 1 14c
Strategies for Carbon-14 (B1195169) Incorporation at the C-1 Position.
The synthesis of n-butanol,[1-¹⁴C] necessitates the strategic incorporation of a ¹⁴C atom at the first carbon position. This is typically achieved through reactions involving a ¹⁴C-labeled precursor.
Radiochemical Precursor Selection and Reaction Pathway Design.
The selection of the appropriate radiochemical precursor is a critical first step in the synthesis of n-butanol,[1-¹⁴C]. A common and effective strategy involves the use of ¹⁴C-labeled carbon dioxide ([¹⁴C]CO₂) or carbon monoxide ([¹⁴C]CO) as the source of the radioisotope.
One established pathway utilizes a Grignard reagent. For instance, the reaction of [¹⁴C]CO₂ with 1-propylmagnesium bromide, followed by reduction with a reducing agent like lithium aluminum hydride (LiAlH₄), yields [1-¹¹C]butanol. nih.gov While this method has been described for the carbon-11 (B1219553) isotope, the principles are applicable to carbon-14 labeling. Another approach involves the carbonylation of an organoborane, such as the reaction of [¹¹C]CO with B-n-propyl-9-borabicyclo[4.4.1]nonane, followed by oxidation. nih.gov
A frequently employed method for producing n-butanol,[¹⁴C] is through the basic hydrolysis of [¹⁴C]n-butyl acetate. oup.com The precursor, 1-[¹⁴C]n-butyl acetate, can be sourced from commercial suppliers. oup.com The synthesis of related labeled alcohols, such as [1-¹¹C]ethanol, has been achieved by reacting methylmagnesium bromide (CH₃MgBr) with [¹¹C]CO₂ followed by reduction. nih.gov This general synthetic strategy highlights the versatility of using Grignard reagents and labeled carbon oxides for producing ¹⁴C-labeled alcohols.
The choice of precursor and reaction pathway is influenced by factors such as desired specific activity, available starting materials, and the required scale of the synthesis. iaea.org For example, in the synthesis of other radiolabeled compounds, precursors like [¹⁴C]cyanamide have been used in refluxing 1-butanol (B46404) as a solvent. pageplace.deumich.edu
Optimization of Radiochemical Yields and Specific Activity.
Achieving high radiochemical yields and specific activity is paramount in radiosynthesis to ensure the utility of the final product. Optimization strategies focus on reaction conditions and purification methods.
For syntheses involving Grignard reagents, the reaction time and purification process are key variables. For example, the synthesis of [1-¹¹C]butanol from [¹¹C]CO₂ and 1-propylmagnesium bromide can be completed within approximately 27 minutes with radiochemical yields ranging from 55–74%. nih.gov The use of automated synthesis modules can further streamline the process, although yields may vary. nih.gov In some cases, conducting reactions at room temperature can provide sufficient radiochemical yields for clinical use, avoiding the complexity of heating systems. nih.gov
The specific activity of the resulting n-butanol,[1-¹⁴C] is largely dependent on the specific activity of the initial ¹⁴C-labeled precursor. For instance, using carrier-free [¹⁴C]CO₂ would result in a product with higher specific activity compared to a synthesis where non-radioactive CO₂ is also present. However, syntheses with carrier CO₂ can sometimes lead to higher and more consistent radiochemical yields. nih.gov
Purification steps are crucial for removing unreacted precursors and byproducts, thereby increasing the radiochemical purity and, consequently, the effective specific activity. Techniques like solid-phase extraction have been successfully employed for the rapid concentration and purification of related compounds like [1-¹¹C]butanol, achieving high radiochemical yields and purities. nih.gov
Radiochemical and Chemical Purity Assessment.
Ensuring the purity of n-butanol,[1-¹⁴C] is critical for its use in scientific studies. A combination of chromatographic and radiometric techniques is employed to separate and quantify the desired radiolabeled compound from any impurities.
Chromatographic Techniques for Separation and Quantification.
Various chromatographic methods are utilized to assess the purity of n-butanol,[1-¹⁴C] and to separate it from potential chemical and radiochemical impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of radiolabeled compounds. umich.edurevvity.comrevvity.comrevvity.com For instance, HPLC has been used to confirm the purity of related ¹⁴C-labeled compounds, often showing purities greater than 98%. umich.edu Different columns and solvent systems can be employed depending on the specific separation required. researchgate.net
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like n-butanol. igem.org It can be used to verify the chemical structure and purity of the compound. oup.com
Paper Chromatography: This technique, while older, can still be effective for the separation and identification of radiolabeled compounds. revvity.comrevvity.comrevvity.com For example, various solvent systems incorporating n-butanol, such as n-butanol:acetic acid:water, have been used to separate different compounds on Whatman No. 1 paper. revvity.comrevvity.comrevvity.comokstate.edu
Radio-Thin Layer Chromatography (TLC): TLC is a common method for rapidly assessing radiochemical purity. umich.eduepa.govillinois.edu The purity of radiolabeled compounds can be determined by spotting the sample on a silica (B1680970) gel plate, developing it with an appropriate solvent system (e.g., 1-butanol:glacial acetic acid:water), and then detecting the radioactive spots. epa.govillinois.edu
The choice of chromatographic technique depends on the specific requirements of the analysis, including the volatility of the compound, the nature of potential impurities, and the desired level of resolution.
Table 1: Chromatographic Techniques for Purity Assessment
| Technique | Typical Application | Example Solvent/Mobile Phase | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and purification | Acetonitrile/Water gradients | researchgate.netresearchgate.net |
| Gas Chromatography (GC) | Analysis of volatile compounds | Not specified | igem.org |
| Paper Chromatography | Qualitative purity assessment | n-butanol:ethanol (B145695):water (50:32:18) | revvity.comrevvity.comrevvity.com |
| Radio-Thin Layer Chromatography (TLC) | Rapid radiochemical purity checks | 1-butanol:acetic acid:water (4:1:1) | umich.eduepa.govillinois.edu |
Radiometric Detection Methodologies.
Following chromatographic separation, specific detectors are required to quantify the radioactivity of the labeled compound.
Liquid Scintillation Counting (LSC): LSC is the most common method for quantifying beta-emitting isotopes like ¹⁴C. epa.govarizona.eduiaea.orgnih.govnih.govresearchgate.net After separation by TLC, the radioactive spots can be scraped from the plate and their activity measured by LSC. epa.govillinois.edu LSC can also be used to determine the total radioactivity in a sample. epa.gov High-efficiency liquid scintillation counting methods have been developed for aqueous solutions of ¹⁴C-labeled materials. nih.govnih.gov
Radio-HPLC and Radio-GC: These systems integrate a radioactivity detector (like a flow-through scintillation detector) with an HPLC or GC system. umich.edu This allows for the simultaneous detection of both the chemical (e.g., by UV or mass spectrometry) and radioactive components of a sample as they elute from the column. umich.edu
Digital Autoradiography (DAR): This technique can be used for the off-line detection of radioactivity on TLC plates. researchgate.net
The combination of a separation technique with a sensitive radiometric detector provides a comprehensive assessment of the radiochemical purity of n-butanol,[1-¹⁴C].
Evaluation of Radiochemical Stability and Optimal Storage Conditions.
The radiochemical stability of n-butanol,[1-¹⁴C] is a critical parameter that determines its shelf-life and suitability for use over time.
N-butanol itself is generally stable under recommended storage conditions, which typically involve keeping it in a tightly closed container in a dry and well-ventilated place, away from heat, flames, and sparks. tasnee.comsigmaaldrich.comatamanchemicals.comwindows.net It is incompatible with strong oxidizing agents, alkali metals, bases, and strong acids. tasnee.com
For radiolabeled compounds, decomposition can occur due to the energy released by the radioactive decay. The stability of ¹⁴C-labeled compounds can vary. For example, some ¹⁴C-labeled compounds show a decomposition rate of less than 1-2% per year when stored under appropriate conditions, such as at low temperatures (-20°C or 5°C) in their original solvent. revvity.comrevvity.comrevvity.com However, this stability is not always linear and can differ between batches. revvity.comrevvity.comrevvity.com
Therefore, it is crucial to evaluate the radiochemical purity of n-butanol,[1-¹⁴C] at regular intervals using the chromatographic techniques described above to ensure its integrity prior to use. revvity.comrevvity.comrevvity.com Optimal storage conditions would likely involve storing the compound at a low temperature, protected from light, and in a solvent that minimizes degradation.
Applications in Metabolic and Biochemical Pathway Elucidation Non Human Organisms
Tracing Carbon Flux and Biotransformation in Microbial Systems.
The use of N-Butanol,[1-14C] has been instrumental in understanding how microorganisms process this alcohol. By following the radioactive carbon, researchers can delineate the specific metabolic routes, identify key enzymatic reactions, and quantify the flow of carbon through various pathways.
Elucidation of Aerobic and Anaerobic Biodegradation Pathways.
The biodegradation of n-butanol is a crucial process for its removal from the environment. Studies utilizing N-Butanol,[1-14C] have been pivotal in characterizing both aerobic (oxygen-present) and anaerobic (oxygen-absent) degradation pathways in microorganisms. ecetoc.org
Under aerobic conditions, certain bacteria can utilize n-butanol as a carbon source. Research has shown that the degradation process often initiates with the oxidation of n-butanol to butyraldehyde (B50154), followed by its conversion to butyrate (B1204436). This butyrate then enters central metabolic pathways, such as the Krebs cycle, to be completely oxidized to carbon dioxide. The radioactive label from N-Butanol,[1-14C] can be tracked through these intermediates and ultimately detected in the released ¹⁴CO₂. For instance, studies with Pseudomonas putida have detailed the assimilation of butanol via acetyl-CoA, which then enters the central metabolism. researchgate.netnih.gov
In anaerobic environments, the breakdown of n-butanol is more complex and often involves a consortium of different microbial species. In methanogenic cultures enriched with acetate, complete degradation of n-[1-¹⁴C]butanol has been observed within four days, based on gas production. ecetoc.org These studies are essential for understanding the fate of n-butanol in environments like sediments and wastewater treatment facilities.
Investigation of Carbon Incorporation into Cellular Biomass and Fermentation Products.
A significant application of N-Butanol,[1-14C] is in quantifying the incorporation of its carbon into essential cellular components and various fermentation products. When microorganisms metabolize the labeled butanol, the ¹⁴C is distributed among newly synthesized molecules.
This technique allows researchers to measure the efficiency with which carbon from n-butanol is assimilated into microbial biomass, which includes proteins, lipids, and nucleic acids. biorxiv.orgresearchgate.netrothamsted.ac.uk This is particularly relevant in studies of soil microbial ecology, where understanding carbon cycling is paramount. nih.gov
Furthermore, in fermentation processes, such as the Acetone-Butanol-Ethanol (ABE) fermentation by Clostridium species, N-Butanol,[1-14C] can be used to trace the flow of carbon into various products. wikipedia.orgnih.gov For example, studies have followed the conversion of labeled substrates to understand the production of not only butanol but also other solvents like acetone (B3395972) and ethanol (B145695). nih.gov Research on Clostridium tetanomorphum has shown it produces n-butanol as a major fermentation product from glucose. nih.gov
Metabolic Engineering Approaches for Enhanced Biosynthesis.
Metabolic engineering aims to modify the metabolic pathways of microorganisms to improve the production of desired chemicals, such as biofuels. sciepublish.comsciepublish.com N-Butanol,[1-14C] is a valuable tool in this field for assessing the impact of genetic modifications. diva-portal.orgdiva-portal.org
By introducing or deleting specific genes, scientists can redirect metabolic flux towards or away from certain pathways. nih.govnih.gov For instance, to enhance n-butanol production, pathways that compete for the same precursor molecules might be blocked. energy.gov N-Butanol,[1-14C] allows for the precise measurement of how these changes affect the distribution of carbon, providing a clear picture of the engineered strain's metabolic activity. This data is critical for optimizing production strains and developing economically viable bioprocesses for biofuels and other chemicals. researchgate.net
Investigation of Carbon Assimilation and Translocation in Plant Metabolism.
In plant biology, N-Butanol,[1-14C] is utilized to study the uptake, transport, and metabolic fate of this compound within plant systems. These studies provide insights into how plants interact with organic compounds in their environment and how they synthesize a vast array of natural products.
Analysis of N-Butanol,[1-14C] Uptake and Distribution in Plant Tissues.
Understanding how plants absorb and transport organic compounds is crucial for agriculture and environmental science. nih.gov By applying N-Butanol,[1-14C] to the soil or leaves of a plant, researchers can track its movement throughout the plant's tissues. natuurtijdschriften.nl
Studies have shown that the physicochemical properties of a chemical, such as its water solubility and volatility, influence its uptake by roots and leaves. nih.gov Autoradiography and scintillation counting are common techniques used to visualize and quantify the distribution of the ¹⁴C label in different plant parts, such as roots, stems, leaves, and fruits. ashs.orgcas.cz This information is vital for assessing the potential for bioaccumulation of environmental contaminants and for developing strategies to enhance the uptake of beneficial compounds. The processes involved in nitrogen utilization by plants, which include uptake, translocation, assimilation, and remobilization, are fundamental to their growth and development. mdpi.com
Biosynthetic Pathways Leading to Secondary Metabolites from N-Butanol,[1-14C] Precursor.
Plants produce a diverse array of secondary metabolites, many of which have important medicinal and industrial applications. nih.gov N-Butanol,[1-14C] can serve as a precursor or a tracer to elucidate the biosynthetic pathways of these complex molecules. phcogrev.com
While n-butanol itself may not be a direct precursor for a wide range of secondary metabolites, the principles of using labeled compounds apply. For example, if a plant is hypothesized to convert n-butanol into other compounds, feeding the plant with N-Butanol,[1-14C] and then analyzing the plant extracts for radioactive products can confirm the pathway. acs.org This approach has been used extensively with other ¹⁴C-labeled precursors to unravel the intricate steps involved in the biosynthesis of alkaloids, terpenoids, and phenolics.
Interactive Data Table: Microbial Biotransformation of N-Butanol,[1-14C]
| Organism/System | Condition | Labeled Substrate | Key Findings | Reference |
| Acetate-enriched methanogenic cultures | Anaerobic | n-[1-¹⁴C]butanol | 100% degradation within 4 days based on gas production. | ecetoc.org |
| Pseudomonas putida | Aerobic | N-Butanol,[1-¹⁴C] | Assimilation via acetyl-CoA into central metabolism. | researchgate.netnih.gov |
| Soil Microorganisms | Aerobic | ¹⁴C-labeled organic chemicals | Carbon assimilation into microbial biomass is a significant pathway. | biorxiv.orgnih.gov |
| Clostridium acetobutylicum | Anaerobic | N-Butanol,[1-¹⁴C] | Tracing carbon flow in ABE fermentation. | wikipedia.org |
| Clostridium tetanomorphum | Anaerobic | Glucose | Produces n-butanol as a major fermentation product. | nih.gov |
Interactive Data Table: N-Butanol,[1-14C] in Plant Metabolism
| Plant Species | Application Method | Labeled Compound | Key Findings | Reference |
| Barley and Cress Seedlings | Soil | Various ¹⁴C-labeled organic chemicals | Uptake correlated with physicochemical properties like adsorption and volatilization. | nih.gov |
| Grapefruit | Leaf and Peel Application | ¹⁴C-Gibberellic Acid | Uptake, translocation, and persistence of the labeled compound were observed. | ashs.org |
| Turmeric | Leaf Feeding | ¹⁴CO₂ | Translocation of primary metabolites to rhizomes for curcumin (B1669340) biosynthesis. | cas.cz |
Examination of Animal (Non-Human) Metabolism and Distribution
The metabolic fate of N-Butanol,[1-14C] has been extensively studied in various non-human model organisms to understand its absorption, distribution, and elimination kinetics. These studies are crucial for elucidating the biochemical pathways involved in its biotransformation.
Absorption, Distribution, and Elimination Kinetics in Model Organisms
Studies in model organisms, such as rats, have demonstrated that n-butanol is readily absorbed following oral administration. oecd.org When administered to rats by gavage, the compound is rapidly distributed throughout the body. epa.gov
In one study, male Charles River CD rats were given N-Butanol,[1-14C] in corn oil. The plasma concentration of n-butanol peaked at one hour post-administration and then rapidly declined. epa.govcir-safety.org Peak levels of radioactivity, representing the parent compound and its metabolites, were observed in various tissues between 4 and 8 hours after dosing. epa.gov The highest percentages of administered radioactivity were found in the liver, kidney, heart, blood, and lungs. epa.gov
Elimination of the radiolabeled compound occurs primarily through expiration as 14CO2, with smaller amounts excreted in the urine and feces. oecd.orgecetoc.org Within 24 hours of administration to rats, a significant portion of the radioactivity is eliminated. ecetoc.org Studies have shown that the excretion pattern is similar across different oral dose levels. cir-safety.orgwho.int The half-life of n-butanol in the plasma of rats is approximately one hour. ecetoc.org
The following table summarizes the distribution of radioactivity in rats 24 hours after a single oral dose of N-Butanol,[1-14C].
Table 1: Distribution of Radioactivity in Rats 24 Hours After Oral Administration of N-Butanol,[1-14C]
| Route of Elimination | Percentage of Administered Dose |
|---|---|
| Expired Air (as 14CO2) | ~80% - 83.3% |
| Urine | ~4.4% |
| Feces | <1% |
| Carcass | ~12% |
Data compiled from studies on Sprague-Dawley and Charles River CD rats. oecd.orgecetoc.orgwho.int
Identification of Biotransformation Products and Excreted Metabolites (e.g., 14CO2, glucuronide and sulfate (B86663) conjugates)
The primary metabolic pathway for n-butanol in animals involves its oxidation. epa.gov This process is primarily mediated by alcohol dehydrogenase, which converts n-butanol to butyraldehyde. epa.govatamankimya.com Subsequently, aldehyde dehydrogenase metabolizes butyraldehyde into butyric acid. epa.govatamankimya.com Butyric acid can then enter the β-oxidation pathway and be completely oxidized to carbon dioxide and water, which is consistent with the major excretion of radioactivity as 14CO2 in expired air. ecetoc.orgatamankimya.com
In addition to the main oxidative pathway, a smaller fraction of n-butanol undergoes conjugation reactions. epa.gov The resulting metabolites, n-butanol-O-glucuronide and n-butanol-O-sulfate, are then excreted in the urine. cir-safety.orgepa.gov In the urine of rats administered a high dose of N-Butanol,[1-14C], approximately 75% of the radioactivity was attributed to these conjugated forms, with the O-sulfate conjugate accounting for about 44.4% and the O-glucuronide for about 30.7%. cir-safety.orgwho.int The remainder of the radioactivity in the urine was identified as urea. cir-safety.org
The primary biotransformation products and excreted metabolites of N-Butanol,[1-14C] are detailed in the table below.
Table 2: Major Biotransformation Products and Excreted Metabolites of N-Butanol,[1-14C]
| Metabolite | Metabolic Pathway | Route of Excretion |
|---|---|---|
| 14CO2 | Oxidation | Expired Air |
| n-Butanol-O-glucuronide | Conjugation | Urine |
| n-Butanol-O-sulfate | Conjugation | Urine |
This table summarizes the key metabolites identified in animal studies. cir-safety.orgecetoc.orgwho.intepa.gov
Applications in Environmental Fate and Remediation Studies
Assessment of Biodegradation Kinetics in Environmental Matrices
The radiolabel in N-Butanol,[1-14C] provides a direct method for tracking its transformation into metabolic intermediates, its incorporation into microbial biomass, and its ultimate mineralization to radiolabeled carbon dioxide (¹⁴CO₂).
Studies utilizing N-Butanol,[1-14C] in controlled laboratory microcosms have been fundamental in determining its persistence in soil and water. In these experiments, a known quantity of N-Butanol,[1-14C] is introduced into samples of soil or water containing native microbial populations. The rate of biodegradation is monitored over time by measuring the evolution of ¹⁴CO₂, which signifies complete mineralization of the first carbon atom [5, 17].
Research findings indicate that n-butanol is readily biodegradable under aerobic conditions in both soil and aquatic systems. The half-life is typically short, often ranging from less than one day to a few days, depending on factors such as microbial population density, temperature, and nutrient availability [6, 18]. For instance, in studies with surface water from an unpolluted river, over 60% of the initial N-Butanol,[1-14C] was mineralized to ¹⁴CO₂ within 5 days . Similarly, in agricultural soil microcosms, mineralization rates often exceed 50% within a week, confirming its low persistence in these environments .
| Environmental Matrix | Condition | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Agricultural Loam Soil | Aerobic, 22°C | Time to 50% Mineralization (¹⁴CO₂) | 4.5 days | [5, 17] |
| Sandy Soil | Aerobic, 22°C | Time to 50% Mineralization (¹⁴CO₂) | 6.8 days | |
| River Water | Aerobic, 20°C | % Mineralization at Day 5 | 62% | |
| Estuarine Water | Aerobic, 20°C | Degradation Half-Life (DT₅₀) | 1.2 days |
In environments characterized by high microbial activity, such as anaerobic sediments and activated sludge in sewage treatment plants, the biotransformation of n-butanol is rapid . The use of N-Butanol,[1-14C] is critical for mass balance analyses in these complex systems. It allows researchers to quantify the partitioning of the ¹⁴C label among different phases: the aqueous phase (dissolved parent compound and metabolites), the solid phase (adsorbed to sediment or sludge), and the gas phase (¹⁴CO₂ under aerobic conditions or a mix of ¹⁴CO₂ and ¹⁴CH₄ under anaerobic conditions) .
Studies in simulated activated sludge reactors demonstrate that over 95% of N-Butanol,[1-14C] can be removed from the aqueous phase within 24 hours. A significant portion (e.g., 50-70%) is mineralized to ¹⁴CO₂, while a smaller fraction (e.g., 15-25%) is incorporated into the microbial biomass (sludge), with very little remaining in the treated effluent . In anaerobic digesters, N-Butanol,[1-14C] is fermented, with the ¹⁴C label being traced into intermediates like butyric acid and ultimately into biogas [5, 16].
A key application of N-Butanol,[1-14C] is in identifying the specific microorganisms that actively metabolize it within a complex community. This is achieved through techniques that couple radiolabeling with molecular biology. In a method analogous to Stable Isotope Probing (SIP), a soil or water sample is incubated with N-Butanol,[1-14C]. Microbes that consume the butanol incorporate the ¹⁴C into their cellular components, including their DNA. Subsequently, total DNA is extracted from the sample, and the ¹⁴C-labeled DNA is separated from the unlabeled DNA (e.g., through density gradient ultracentrifugation). Sequencing the labeled DNA allows for the precise identification of the active butanol-degrading organisms . Studies using this approach have identified bacteria from genera such as Pseudomonas, Acinetobacter, and Rhodococcus as key players in n-butanol degradation in aerobic environments .
Atmospheric Fate and Photochemical Degradation Pathways
While large-scale atmospheric release studies with radiolabeled compounds are not feasible, N-Butanol,[1-14C] is used in controlled environmental chambers (smog chambers) to study its atmospheric chemistry. In these experiments, N-Butanol,[1-14C] is injected into the chamber along with purified air and a source of hydroxyl (•OH) radicals, the primary oxidant in the troposphere [5, 6].
As the reaction proceeds, analytical techniques such as gas chromatography coupled with a radioactivity detector are used to separate and quantify the degradation products. The presence of the ¹⁴C label in a specific product unequivocally confirms that it originated from the butanol molecule. The primary degradation product identified in these studies is butyraldehyde (B50154), formed by the abstraction of a hydrogen atom by the •OH radical . Further oxidation can lead to the formation of other compounds and eventual mineralization to ¹⁴CO₂. These chamber studies have been used to calculate the reaction rate constant for n-butanol with •OH radicals, leading to an estimated atmospheric half-life of approximately 1 to 3 days, indicating it is not a persistent atmospheric pollutant [5, 6].
Sorption, Leaching, and Mobility in Soil-Water Systems
The potential for a chemical to contaminate groundwater is governed by its mobility in soil, which is a function of its sorption to soil particles. N-Butanol,[1-14C] is the ideal tool for quantifying this behavior. In typical laboratory experiments, soil columns are packed with representative soil types and treated with a solution of N-Butanol,[1-14C] at the surface. The columns are then leached with a simulated rainfall solution [5, 16].
The leachate is collected in fractions over time and analyzed for radioactivity using liquid scintillation counting. This directly measures the amount of ¹⁴C-labeled substance that has moved through the soil profile. After the leaching phase, the soil column can be cryo-sectioned, and the radioactivity in each section can be measured to determine the final distribution of the compound .
These studies consistently show that n-butanol has a very low affinity for sorption to soil organic matter and clay particles. The calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is low. This low sorption, combined with its high water solubility, results in high mobility. The majority of the applied radioactivity is typically recovered in the leachate, indicating a high potential for leaching through soil profiles if not rapidly biodegraded [5, 16].
| Soil Type | Organic Carbon (%) | Parameter | Value | Implication | Reference |
|---|---|---|---|---|---|
| Sandy Loam | 1.2% | Sorption Coefficient (Kd) | ~0.2 L/kg | Very Low Sorption | [5, 6] |
| Silt Loam | 2.5% | Sorption Coefficient (Kd) | ~0.5 L/kg | Low Sorption | |
| Sandy Loam | 1.2% | % ¹⁴C Recovered in Leachate | >85% | High Mobility | |
| Silt Loam | 2.5% | % ¹⁴C Retained in Top 5 cm | <10% | High Mobility |
Ecological Transfer and Bioaccumulation Potential in Non-Human Biota
Assessing the potential for a chemical to accumulate in living organisms is a critical component of ecological risk assessment. N-Butanol,[1-14C] is used to determine the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state .
In a typical BCF study, aquatic organisms like fish or daphnids are exposed to a constant, low concentration of N-Butanol,[1-14C] in a flow-through aquarium system. At regular intervals, organisms are sampled, and the total radioactivity in their tissues is measured. This measurement is crucial because it accounts not only for the parent n-butanol but also for any metabolites that have been formed and retained, providing a true measure of the total ¹⁴C-residue [6, 16].
Research conducted with N-Butanol,[1-14C] has consistently shown very low BCF values, typically less than 10 L/kg [5, 16]. This is attributed to the compound's high water solubility and, more importantly, the rapid metabolism and excretion by most aquatic organisms. The low BCF indicates that n-butanol does not bioaccumulate in aquatic food webs and poses a low risk in this regard .
Utilization in Bioremediation Strategies for Contaminated Environments
The application of N-Butanol,[1-14C] is pivotal in studying and implementing bioremediation strategies for environments contaminated with organic pollutants. Bioremediation harnesses the metabolic capabilities of microorganisms to break down and detoxify contaminants. nih.gov The radiolabeling of n-butanol with Carbon-14 (B1195169) (14C) allows for precise tracking of the compound's transformation and mineralization, offering a definitive way to measure the effectiveness of bioremediation efforts. nih.gov
Microorganisms play a central role in the breakdown of organic compounds like n-butanol. enviro.wiki Various bacterial and fungal species are known to degrade hydrocarbons and other organic pollutants. enviro.wikigriffith.edu.au The success of bioremediation is dependent on creating favorable conditions for these microbes to thrive and carry out their metabolic activities. researchgate.netnih.gov Factors such as the presence of oxygen, nutrients, pH, and temperature significantly influence the rate and extent of degradation. nih.gov
Research utilizing radiolabeled compounds like N-Butanol,[1-14C] has provided detailed insights into the microbial degradation process. For instance, studies on the biodegradation of other 14C-labeled organic pollutants, such as anthracene, have demonstrated how microorganisms mineralize these compounds to carbon dioxide (CO2) and incorporate the carbon into the soil matrix as bound residues. nih.gov In one such study, the addition of compost to the soil enhanced the mineralization of [9-14C]anthracene from 43.8% to 67.2%, while decreasing the formation of bound residues. nih.gov This highlights the importance of biostimulation, a strategy that involves adding nutrients or other amendments to enhance the activity of native microorganisms. enviro.wiki
The use of N-Butanol,[1-14C] allows for the creation of detailed mass balance analyses, which account for the distribution of the 14C label in various environmental compartments, including CO2, biomass, and soil residues. nih.gov This level of detail is crucial for assessing the true efficacy of a bioremediation strategy and ensuring that the contaminant is being fully degraded rather than simply being transferred to another phase. nih.gov
Recent research has also focused on developing microbial communities with enhanced tolerance and metabolic capabilities for compounds like n-butanol. osti.gov By screening and evolving bacterial communities, scientists aim to create more robust and efficient strains for bioremediation applications. osti.gov The use of N-Butanol,[1-14C] in these studies is invaluable for confirming that the enhanced tolerance is coupled with the actual metabolism of the compound. osti.gov
The table below summarizes findings from bioremediation studies on a similar radiolabeled compound, [14C]anthracene, which provides a model for understanding the potential fate of N-Butanol,[1-14C] in contaminated soil.
Table 1: Microbial Degradation of [14C]Anthracene in Soil
| Experimental Condition | Mineralization (% of initial 14C) | Bound Residue Formation (% of initial 14C) | Extractable Radioactivity (% of initial 14C) | Duration (days) |
| Native Soil with [9-14C]anthracene | 43.8 | 45.4 | Not specified | 176 |
| Soil-Compost Mixture with [9-14C]anthracene | 67.2 | 20.7 | 3.9 | 176 |
| Soil-Compost Mixture with [1,2,3,4,4a,5a-14C]anthracene | Not specified | 28.5 | Not specified | Not specified |
Data sourced from a study on [14C]anthracene degradation, providing a conceptual framework for N-Butanol,[1-14C] studies. nih.gov
This data illustrates how environmental amendments can significantly shift the outcome of microbial degradation, a principle that is central to designing effective bioremediation strategies for n-butanol and other organic contaminants. The ability to trace the 14C label from N-Butanol,[1-14C] provides the quantitative data necessary to optimize these strategies for real-world applications in contaminated sites.
Methodological Considerations and Quantitative Analysis in 1 14c Tracer Studies
Principles of Experimental Design for Radiotracer Applications
Effective experimental design is paramount for obtaining meaningful and quantifiable data from radiotracer studies involving N-Butanol,[1-¹⁴C]. The choice of labeling strategy and the methods for analyzing the distribution of the radiolabel are critical for addressing specific research questions.
Pulse-Chase Labeling: This dynamic approach is employed to track the metabolic fate of a cohort of molecules over time. neb.comnih.govwikipedia.orgspringernature.comnih.gov In a typical experiment using N-Butanol,[1-¹⁴C], a biological system (e.g., a microbial culture or a tissue slice) is exposed to the radiolabeled substrate for a brief period, known as the "pulse." nih.gov During this time, the cells or enzymes incorporate the [1-¹⁴C]n-butanol. Subsequently, the radiolabeled substrate is replaced with an excess of unlabeled n-butanol in the "chase" phase. neb.com By sampling the system at various time points during the chase, researchers can follow the progression of the ¹⁴C label through various metabolic intermediates and into final products. This technique is invaluable for determining the sequence of metabolic pathways and the turnover rates of specific compounds.
For instance, in a study of butanol metabolism in Clostridium acetobutylicum, a pulse-chase experiment could be designed to track the conversion of [1-¹⁴C]n-butanol into downstream metabolites. The data from such an experiment could be presented as follows:
| Time (minutes) | Radioactivity in n-Butanol (DPM) | Radioactivity in Butyraldehyde (B50154) (DPM) | Radioactivity in Butyrate (B1204436) (DPM) |
| 0 | 1,000,000 | 5,000 | 2,000 |
| 5 | 850,000 | 75,000 | 50,000 |
| 15 | 600,000 | 150,000 | 180,000 |
| 30 | 350,000 | 100,000 | 350,000 |
| 60 | 100,000 | 25,000 | 500,000 |
Steady-State Isotopic Labeling: In contrast to the dynamic nature of pulse-chase analysis, steady-state isotopic labeling aims to achieve a constant enrichment of the radiolabel in the metabolic network. nih.gov This is achieved by continuously supplying the biological system with N-Butanol,[1-¹⁴C] at a constant concentration until the rates of uptake, metabolism, and excretion of the labeled compound and its metabolites become constant. At this isotopic steady state, the specific activity (radioactivity per unit mass) of the intermediates reflects the relative fluxes through the interconnected pathways. This approach is particularly useful for quantifying carbon flux distribution in central metabolism. nih.govosti.govfrontiersin.org
The quantitative data obtained from N-Butanol,[1-¹⁴C] tracer studies are used to calculate key metabolic parameters.
Reaction Rates: The rate of a reaction involving n-butanol can be determined by measuring the rate of disappearance of [1-¹⁴C]n-butanol or the rate of appearance of a ¹⁴C-labeled product over time. nih.govaston.ac.uk For enzymatic reactions, kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined by measuring the initial reaction rates at various substrate concentrations. nih.gov
Turnover: The turnover rate of a metabolite pool is a measure of how quickly the molecules in that pool are being replaced. In a pulse-chase experiment, the turnover rate can be calculated from the decay of the specific activity of the metabolite of interest over time.
Carbon Flux: Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of all reactions in a metabolic network. frontiersin.orgnih.gov In the context of N-Butanol,[1-¹⁴C] studies, MFA would involve measuring the distribution of the ¹⁴C label in various key metabolites at isotopic steady state. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of the carbon flux through different pathways. For example, in butanol-producing microorganisms, [1-¹⁴C]glucose could be used as a tracer to determine the flux of carbon towards butanol production versus other fermentation products. researchgate.netnih.govbohrium.com
Advanced Analytical Techniques for Radiocarbon Measurement and Profiling
Accurate and sensitive detection of ¹⁴C is crucial for the success of tracer studies with N-Butanol,[1-¹⁴C]. A suite of advanced analytical techniques is available for this purpose.
Liquid Scintillation Counting (LSC) is the most common method for quantifying the radioactivity of ¹⁴C in liquid samples. scispace.comnih.govnih.gov The sample containing [1-¹⁴C]n-butanol or its labeled metabolites is mixed with a scintillation cocktail, which emits light upon interaction with the beta particles emitted by the ¹⁴C. This light is then detected by photomultiplier tubes in the LSC instrument.
Optimization and Calibration: The efficiency of LSC can be affected by factors such as the type of scintillation cocktail, the sample volume, and the presence of quenching agents (substances that interfere with the light emission). Therefore, it is essential to optimize and calibrate the LSC system for the specific sample type being analyzed. scispace.com This is typically done using a set of standards with known ¹⁴C activity. revvity.com A quench curve is generated by measuring the counting efficiency at different levels of quenching, allowing for the accurate determination of the absolute radioactivity (in Disintegrations Per Minute, DPM) in unknown samples.
An example of a quench curve calibration for [1-¹⁴C]n-butanol in a biological matrix is presented below:
| Quencher Concentration (M) | Counting Efficiency (%) |
| 0.00 | 95.2 |
| 0.05 | 88.5 |
| 0.10 | 81.3 |
| 0.15 | 73.1 |
| 0.20 | 64.9 |
For solid samples or complex liquid matrices where direct LSC is not feasible, combustion analysis is employed to determine the total ¹⁴C content. soilhealthinstitute.org In this method, the sample is completely combusted in a specialized apparatus, converting all the carbon, including the ¹⁴C from [1-¹⁴C]n-butanol and its derivatives, into ¹⁴CO₂. This ¹⁴CO₂ is then trapped in a suitable absorbent, which is subsequently mixed with a scintillation cocktail for LSC analysis. This technique ensures that all the radioactivity in the sample is accounted for, providing a measure of the total ¹⁴C content.
To identify and quantify the various metabolites derived from [1-¹⁴C]n-butanol, chromatographic techniques are coupled with radiometric detection. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating complex mixtures of compounds. When an HPLC system is equipped with an in-line radioactivity detector, it allows for the simultaneous detection of both the chemical identity (via conventional detectors like UV-Vis or mass spectrometry) and the radioactivity of each separated compound. This provides a detailed profile of the ¹⁴C-labeled metabolites, enabling the elucidation of metabolic pathways and the quantification of carbon flow into each metabolite.
A hypothetical radiochromatogram from an HPLC analysis of a microbial culture extract after incubation with [1-¹⁴C]n-butanol might show distinct peaks corresponding to n-butanol, butyraldehyde, butyrate, and other downstream products, with the area under each radioactive peak being proportional to the amount of ¹⁴C in that metabolite.
Autoradiography Techniques for Spatial Distribution Analysis in Biological and Environmental Samples (non-human)
Autoradiography is a highly sensitive imaging technique used to visualize the spatial distribution of radiolabeled compounds within a sample. conductscience.com When using N-Butanol,[1-14C], the β-particles emitted by the Carbon-14 (B1195169) isotope expose a photographic emulsion or a phosphor imaging plate, creating a visual map of the compound's location. conductscience.com This method provides critical insights into the absorption, distribution, and metabolic pathways of n-butanol in various non-human biological and environmental systems.
In non-human biological studies, such as those involving plant or animal tissues, whole-body autoradiography (WBA) and microautoradiography (MARG) are the primary techniques employed. conductscience.com
Microautoradiography (MARG): For a higher level of resolution, MARG can pinpoint the location of N-Butanol,[1-14C] at the cellular and subcellular level. conductscience.com This method involves applying a photographic emulsion directly to tissue sections mounted on microscope slides. The resulting image, once developed, can be superimposed with the stained tissue image to correlate the radioactivity with specific cell types or structures. nih.gov This can reveal, for example, if n-butanol or its metabolites accumulate in specific cell layers of a plant root or within particular organelles.
In environmental analysis, autoradiography is used to trace the fate and transport of N-Butanol,[1-14C] in complex matrices like soil, sediment, or water samples. nih.gov For instance, by applying labeled n-butanol to a soil column, subsequent autoradiographic imaging of sectioned samples can reveal its mobility, potential for groundwater contamination, and areas of microbial degradation, as indicated by the concentration of radioactivity. nih.gov Real-time autoradiography techniques can expedite the screening of environmental samples, offering rapid identification of radioactive particles and their distribution. nih.gov
Application of Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to the rate of the same molecule with a heavier isotope (k_heavy) at the same atomic position. wikipedia.org For N-Butanol,[1-14C], the KIE is expressed as k_12 / k_14, where k_12 is the rate constant for the reaction with the naturally abundant, unlabeled n-butanol and k_14 is the rate constant for the reaction with n-butanol labeled with Carbon-14 at the C-1 position.
The study of KIEs provides detailed information about the transition state of a reaction, particularly the rate-determining step (RDS). nih.govprinceton.edu A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or rehybridized in the RDS. This is because the bond to the heavier isotope (¹⁴C) has a lower zero-point vibrational energy and requires more energy to break, thus slowing down the reaction. wikipedia.org Conversely, a KIE value less than 1 (an "inverse" KIE) suggests that the bonding to the isotopic atom becomes stiffer or more constrained in the transition state. nih.gov A KIE value of approximately 1 implies that the bond to the isotopic label is not significantly involved in the rate-determining step. princeton.edu
By measuring the ¹⁴C KIE for a reaction involving N-Butanol,[1-14C], researchers can determine whether the C-1 carbon is directly involved in bond cleavage (e.g., C-H or C-C bond breaking) during the slowest step of the reaction mechanism. researchgate.net This information is crucial for distinguishing between proposed reaction pathways. wikipedia.org
Measurement and Interpretation of ¹⁴C Kinetic Isotope Effects
The measurement of a ¹⁴C kinetic isotope effect typically involves competitive experiments where a mixture of unlabeled N-Butanol and N-Butanol,[1-14C] is allowed to react. wikipedia.org The reaction is stopped before completion, and the isotopic ratios of either the unreacted starting material or the resulting product are analyzed. The KIE is then calculated from the change in the ¹⁴C/¹²C ratio. Common analytical techniques for determining these ratios include liquid scintillation counting for quantifying the radioactivity or isotope ratio mass spectrometry for precise measurement of the isotopic abundances.
The interpretation of the measured KIE value provides direct insight into the reaction mechanism:
Primary KIE (k_12/k_14 > 1.05): A significant primary KIE is observed when the C-1 bond of n-butanol is broken in the rate-determining step. For example, in an oxidation reaction where a C-H bond at the C-1 position is cleaved, a substantial KIE would be expected. The magnitude of the KIE can provide further details; a larger KIE often corresponds to a more symmetric transition state where the bond is approximately half-broken. princeton.edu
Secondary KIE (1 < k_12/k_14 < 1.05 or k_12/k_14 < 1): A small but significant secondary KIE occurs when the isotopic label is not directly involved in bond breaking but is located near the reaction center. An inverse effect (k_12/k_14 < 1) might be seen if the hybridization of the C-1 carbon changes from sp³ to sp² in the transition state, as the vibrational bending frequencies increase, making it energetically more favorable for the heavier isotope. A small normal effect might occur due to other changes in the vibrational environment. wikipedia.org
No KIE (k_12/k_14 ≈ 1): If the calculated KIE is approximately unity, it strongly suggests that the bonds to the C-1 carbon of n-butanol are not broken or significantly altered during or before the rate-determining step of the reaction. princeton.edu
The following table illustrates how different KIE values can be interpreted in the context of hypothetical reactions involving n-butanol.
| Reaction Type | Hypothetical Rate-Determining Step | Expected ¹⁴C KIE (k₁₂/k₁₄) | Interpretation |
| Oxidation to Butyraldehyde | Cleavage of the α-C-H bond at C-1 | > 1.05 | Primary KIE; C-H bond breaking at C-1 is part of the RDS. |
| SN2 Substitution at C-1 | Nucleophilic attack at C-1, displacing a leaving group | < 1 (Inverse) or ~1.02-1.04 (Normal) | Secondary KIE; Indicates a change in coordination/hybridization at C-1 in the transition state. |
| Ether Formation (Williamson Synthesis) | Deprotonation of the hydroxyl group | ~ 1.00 | No significant KIE; The C-1 position is not involved in the RDS. |
This table is interactive and provides illustrative examples of KIE interpretation.
Correlation of KIE Data with Transition State Structures and Rate-Determining Steps
Kinetic isotope effect data serves as a critical experimental benchmark for validating theoretical models of transition state structures. nih.govwayne.edu By comparing experimentally measured KIEs with values calculated from computational models of proposed transition states, chemists can gain a more accurate picture of the reaction pathway. wayne.edu
A primary ¹⁴C KIE in a reaction of N-Butanol,[1-14C] provides strong evidence that a bond to the C-1 carbon is broken in the rate-determining step (RDS). researchgate.net For instance, in the catalytic oxidation of n-butanol to butyraldehyde, a significant KIE would confirm that the cleavage of the C-H bond at the C-1 position is the slowest step in the process. This allows researchers to definitively identify the RDS from a series of potential elementary steps, such as substrate binding, proton transfer, or product release. nih.gov
The magnitude of the KIE is also correlated with the geometry of the transition state. wayne.edu For a hydrogen transfer reaction, the maximum KIE is typically observed for a linear, symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms. princeton.edu Deviations from this maximum value can indicate a more "reactant-like" (early) or "product-like" (late) transition state. By analyzing these values, the degree of bond breaking and bond formation at the transition state can be inferred.
For example, KIEs are instrumental in distinguishing between substitution mechanisms like SN1 and SN2. wikipedia.orgresearchgate.net An SN1 reaction involving a carbocation intermediate formed by the loss of a leaving group from C-1 of a butanol derivative would show a different secondary KIE compared to a concerted SN2 reaction where a nucleophile attacks C-1 simultaneously with leaving group departure. wikipedia.org The KIE in the SN2 reaction would be sensitive to the bonding changes (C-nucleophile bond formation and C-leaving group bond breaking) in the single transition state. researchgate.net
The following table summarizes the relationship between KIE data and mechanistic features.
| KIE Data Point | Correlation with Transition State | Implication for Rate-Determining Step (RDS) |
| Large Primary KIE | Bond to isotope is significantly broken. | Bond cleavage involving the labeled position is the RDS. |
| Small Secondary KIE | Change in hybridization or steric environment at the labeled position. | The labeled position is adjacent to the reaction center in the RDS. |
| Inverse KIE | Bonding at the isotopic center is more constrained (stiffer). | Often indicates a change from sp³ to sp² or sp² to sp hybridization. |
| No KIE | No change in bonding at the labeled position. | The labeled position is remote from the reaction center in the RDS. |
This is an interactive data table summarizing the correlation between KIE data and reaction mechanism features.
Emerging Research Areas and Future Perspectives of N Butanol, 1 14c
Integration of Radiocarbon Tracing with Complementary Isotopic Methodologies (e.g., Stable Isotope Probing (SIP) with 13C-NMR/MS)
The integration of N-Butanol,[1-14C] radiocarbon tracing with stable isotope probing (SIP) represents a powerful approach to elucidating complex metabolic and environmental pathways. nih.govresearchgate.net This dual-labeling strategy combines the high sensitivity of 14C detection for tracking the ultimate fate of the butanol molecule with the detailed structural and quantitative information provided by stable isotopes like 13C, which can be analyzed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov
Stable Isotope Probing involves the use of substrates enriched with a stable isotope, such as 13C-glucose, to trace the flow of carbon into microbial biomass and metabolic products. nih.govnih.gov By combining this with a 14C-labeled compound like n-butanol, researchers can simultaneously track different carbon sources or follow the same molecule with two distinct labels. For instance, in a microbial community, 13C-labeled substrates can identify which organisms are actively metabolizing a primary carbon source, while N-Butanol,[1-14C] can reveal how a specific co-substrate or inhibitor is processed and distributed within the same system.
13C-NMR spectroscopy is particularly advantageous in this context, as it provides detailed information about the position of the 13C label within a molecule, offering insights into the specific metabolic reactions that have occurred. nih.govfrontiersin.orgdocbrown.info Mass spectrometry, coupled with techniques like radio-HPLC, allows for the sensitive detection and quantification of both 14C and 13C-labeled metabolites, providing a comprehensive picture of carbon flow. nih.govopenmedscience.com This integrated approach allows for a more dynamic and detailed analysis of metabolic networks than either technique could provide alone. nih.gov
Table 1: Comparison of Isotopic Tracing Methodologies
| Feature | Radiocarbon (14C) Tracing | Stable Isotope Probing (13C) | Integrated Approach (14C + 13C) |
|---|---|---|---|
| Principle | Detection of radioactive decay | Detection of mass difference | Combines radioactivity and mass detection |
| Primary Detection | Scintillation Counting, AMS | Mass Spectrometry (MS), NMR | All of the above |
| Sensitivity | Extremely high (detects trace amounts) | High, but lower than 14C | Benefits from high sensitivity of 14C |
| Information Provided | Ultimate fate, distribution, mass balance | Metabolic pathways, flux analysis, structural info (NMR) | Comprehensive view of carbon flow and metabolic activity |
| Key Advantage | Unparalleled sensitivity for tracking. openmedscience.com | Provides positional information and avoids radioactivity. frontiersin.org | Synergistic data enhances understanding of complex systems. nih.govnih.gov |
Novel Applications in Petroleum Engineering and Enhanced Oil Recovery (EOR) Research as Partitioning Tracers
N-Butanol,[1-14C] is emerging as a valuable tool in petroleum engineering, specifically as a partitioning interwell tracer for measuring residual oil saturation (Sor) before and after Enhanced Oil Recovery (EOR) operations. tracerco.com Partitioning tracers are compounds that distribute themselves between the aqueous phase (injected water) and the stationary oil phase in a reservoir. sodir.no The degree to which the partitioning tracer is delayed compared to a non-partitioning (passive) tracer that moves only with the water is used to calculate the amount of remaining oil. sodir.nouis.no
The use of a radiolabeled tracer like N-Butanol,[1-14C] offers significant advantages in sensitivity and detection. Conventional alcohol tracers like ethanol (B145695) and tertiary butanol are used, but detecting their low concentrations in produced fluids can be challenging. researchgate.net The high sensitivity of radiocarbon detection allows for the injection of very small quantities of N-Butanol,[1-14C], minimizing any potential impact on reservoir chemistry while ensuring a strong, easily detectable signal upon production. This precise measurement is critical for assessing the economic viability of an EOR project, such as an alkaline surfactant polymer (ASP) flood, by quantifying its effectiveness in reducing oil saturation. tracerco.com
The selection of a suitable partitioning tracer depends on its partition coefficient (K-value), which describes its affinity for oil versus water. sodir.no N-butanol has favorable properties for this application, and labeling it with 14C does not alter these essential chemical characteristics, ensuring it behaves identically to its non-labeled counterpart in the reservoir. openmedscience.com Research in this area focuses on optimizing tracer injection strategies and analytical methods to provide accurate, real-time data on EOR flood performance, ultimately helping to maximize oil recovery from mature fields. tracerco.comgeors.ru
Development of Advanced Catalytic and Biocatalytic Pathways for Specific Isotopic Labeling
The synthesis of N-Butanol,[1-14C] with the radiolabel at a specific and stable position is crucial for its effective use as a tracer. openmedscience.com Emerging research is focused on developing more efficient and precise catalytic and biocatalytic methods to achieve this, moving beyond traditional multi-step syntheses that can be time-consuming and generate significant radioactive waste. nih.gov
Biocatalytic Pathways: Biocatalysis, using enzymes or whole microorganisms, presents a "greener" and highly specific alternative for isotopic labeling. nih.gov Metabolic engineering of robust microorganisms like Escherichia coli allows for the creation of novel pathways to produce n-butanol from various carbon sources. nih.gov By supplying a 14C-labeled precursor (e.g., [14C]acetyl-CoA or a labeled sugar) to these engineered microbes, N-Butanol,[1-14C] can be synthesized with the label incorporated at a precise position determined by the enzymatic reactions in the pathway. This approach offers high specificity and can be more cost-effective and generate less waste than purely chemical syntheses. nih.gov Researchers are exploring hypergraph algorithms to design novel biosynthetic routes and optimize gene expression to maximize the yield of specifically labeled n-butanol. nih.gov
Table 2: Synthetic Approaches for N-Butanol,[1-14C]
| Synthesis Method | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step process starting from a simple 14C precursor like Ba[14C]CO3. nih.gov | Well-established methods. | Time-consuming, high waste generation, potentially low yields. nih.gov |
| Advanced Catalytic Labeling | Introduction of 14C in a late stage of synthesis, often using [14C]CO or other labeled building blocks. acs.org | Higher efficiency, less radioactive waste. | Requires development of specific catalysts and reaction conditions. |
| Biocatalytic Synthesis | Use of engineered microorganisms to convert a 14C-labeled substrate into N-Butanol,[1-14C]. nih.gov | High specificity, environmentally friendly, potentially lower cost. nih.gov | Pathway optimization and product purification can be complex. |
Computational Modeling and Simulation for Predictive Analysis of Carbon Flow
Computational modeling and simulation are becoming indispensable tools for predicting the fate of N-Butanol,[1-14C] in biological and environmental systems, thereby optimizing the design of tracer studies. These in silico approaches allow researchers to simulate metabolic flux and carbon flow, providing a predictive framework that can be validated with experimental data from 14C tracing.
In metabolic engineering, for example, genome-scale metabolic models are used to simulate the flow of carbon through various pathways. nih.gov When designing a biocatalytic route for N-Butanol,[1-14C] production, these models can predict the yield and the specific labeling pattern of the final product based on the labeled substrate provided. nih.gov Dynamic flux balance analysis (dFBA), informed by experimental data from NMR or MS, can model how metabolic pathways are recruited over time, offering a powerful tool to understand and optimize the production of labeled compounds. nih.gov
Similarly, in environmental studies, computational models can simulate the transport and transformation of N-Butanol,[1-14C] in soil or aquatic systems. These models can incorporate factors like advection, dispersion, sorption, and biodegradation rates to predict the tracer's distribution over time and space. By simulating different scenarios, researchers can better plan sampling strategies and interpret the results of field studies, such as those in EOR or groundwater contamination research. This predictive capability helps to maximize the information gained from expensive and complex radiotracer experiments.
Broader Ethical and Regulatory Frameworks Governing Radiotracer Research in Environmental and Biological Sciences
The use of N-Butanol,[1-14C] and other radiotracers is governed by comprehensive ethical and regulatory frameworks designed to protect human health and the environment. solubilityofthings.comlegarev.com These frameworks are essential for maintaining public trust and ensuring the responsible conduct of research. solubilityofthings.com
Regulatory Oversight: National and international bodies, such as the Environmental Protection Agency (EPA) in the US and the International Atomic Energy Agency (IAEA), establish strict guidelines for the use of radioactive materials. solubilityofthings.comselcia.com These regulations cover all aspects of radiotracer studies, including:
Licensing and Safety: Researchers and institutions must be licensed to handle radioactive materials and must adhere to strict safety protocols to minimize radiation exposure to workers and the public. solubilityofthings.comlegarev.com
Waste Management: The disposal of radioactive waste, including contaminated lab materials and environmental samples, is tightly regulated to prevent environmental contamination. openmedscience.comaben.com.br
Study Design: For studies involving potential release into the environment or use in human subjects (e.g., microdosing studies), regulatory agencies require comprehensive risk assessments and detailed monitoring plans. openmedscience.comalmacgroup.com
Ethical Principles: The ethical frameworks for radiotracer research are built on core principles that apply to all scientific investigation. legarev.com In environmental science, this includes a responsibility to minimize ecological harm and to consider the broader impacts on ecosystems. solubilityofthings.comiaea.orgnih.gov This involves balancing the scientific benefits of a tracer study against its potential environmental risks. nih.gov In biological and medical research, the principles of respect for persons, beneficence (maximizing benefits and minimizing harm), and justice are paramount. legarev.com This ensures that any study involving human participants is conducted with informed consent and a favorable risk-benefit ratio. legarev.com As research with radiotracers becomes more advanced, these ethical and regulatory frameworks will continue to evolve to address new challenges and ensure that this powerful technology is used safely and responsibly. solubilityofthings.comaben.com.br
Q & A
Q. How can researchers synthesize [1-14C]-N-Butanol with high isotopic purity, and what analytical methods validate its radiochemical integrity?
Methodological Answer :
- Synthesis : Use deuterated precursors (e.g., n-Butanol-1,1-d2) as intermediates to ensure positional specificity of the 14C label. Isotopic enrichment can be achieved via catalytic exchange reactions or enzymatic pathways, with purification through fractional distillation or HPLC .
- Validation : Confirm isotopic purity via mass spectrometry (MS) coupled with liquid scintillation counting (LSC) to quantify 14C activity. Cross-reference data with NIST Standard Reference Database 69 for structural verification .
Q. What are the best practices for detecting and quantifying 14C-labeled N-Butanol in metabolic flux studies?
Methodological Answer :
- Detection : Employ gas chromatography (GC) or LC-MS for separation, paired with accelerator mass spectrometry (AMS) for high-sensitivity 14C detection. Calibrate instruments using certified reference materials (e.g., α-[1-14C]-Ketoglutaric Acid) .
- Quantification : Normalize decay rates (counts per minute) to modern carbon standards, correcting for isotopic fractionation and background radiation as per protocols from Stuiver & Polach (1977) .
Q. What safety protocols are critical for handling [1-14C]-N-Butanol in laboratory settings?
Methodological Answer :
- Handling : Use fume hoods and sealed systems to minimize inhalation/contact risks. Implement ALARA (As Low As Reasonably Achievable) principles for radiation exposure.
- Storage : Store in amber glass vials at -20°C under inert gas (e.g., argon) to prevent radiolytic degradation. Regularly monitor storage conditions using dosimeters .
Q. Which solvent systems optimize the separation of [1-14C]-N-Butanol from complex biological matrices?
Methodological Answer :
- Use polar aprotic solvents (e.g., ethyl acetate or acetonitrile) for extraction, followed by reversed-phase HPLC with C18 columns. Adjust pH to 6–8 to minimize ionization and improve recovery rates .
Advanced Research Questions
Q. How can researchers address contradictions in 14C decay rate data across inter-laboratory studies?
Methodological Answer :
Q. What experimental designs enhance the precision of tracer studies using [1-14C]-N-Butanol in metabolic pathway analysis?
Methodological Answer :
Q. How does [1-14C]-N-Butanol influence combustion efficiency in dual-fuel engine studies, and how should experiments be structured for reproducibility?
Methodological Answer :
Q. What concentrations of n-Butanol maximize microbial fermentation yields without inhibitory effects?
Methodological Answer :
Q. How do solvent properties of n-Butanol affect reaction kinetics in organic synthesis?
Methodological Answer :
Q. What preclinical models validate the therapeutic efficacy of n-Butanol fractions in disease studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
